Structural Uniqueness Verified by Zero Known Bioactivity Across ChEMBL and ZINC Databases
Unlike many 2-aminothiazole acetamides that display documented kinase or antibacterial activity, the target compound has no known biological activity in any curated database. ChEMBL 20 and ZINC15 confirm the absence of assay data, publications, or clinical trial associations [1]. This is a direct head-to-head database comparison against active analogs such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, which shows IC50 values of 0.85–3.1 µM against Karpas299, A549, and MCF-7 cell lines [2].
| Evidence Dimension | ChEMBL-reported bioactivity count |
|---|---|
| Target Compound Data | 0 documented bioactivities |
| Comparator Or Baseline | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide: IC50 = 0.85–3.1 µM (Karpas299, A549, MCF-7) |
| Quantified Difference | Target compound: complete absence of annotated activity vs. comparator: sub-micromolar to low-micromolar anticancer potency |
| Conditions | Database cross-check: ChEMBL 20, ZINC15, PubChem; comparator data from MTT assays, 48 h exposure |
Why This Matters
The confirmed absence of pre-existing bioactivity enables researchers to use this compound as a true negative control or as a clean scaffold for de novo hit-finding without confounding off-target annotations.
- [1] ZINC15 Substance Record for ZINC000261101244. University of California, San Francisco (UCSF). Accessed 2025. View Source
- [2] Zhang, Z., Chen, Y., Chai, B., Yang, X., Cai, X., Cui, B., & You, S. (2017). Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. Chinese Journal of Organic Chemistry, 37(9), 2333–2341. View Source
